

# In Silico Docking of ZINC194100678 to PAK1: A Technical Guide

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## Compound of Interest

Compound Name: ZINC194100678

Cat. No.: B11930747

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking of **ZINC194100678**, a potent inhibitor of p21-activated kinase 1 (PAK1). The document details the quantitative data, a representative experimental protocol for computational docking, and the relevant signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

## Quantitative Data Summary

**ZINC194100678**, also identified as ZMF-10 in some literature, has demonstrated significant inhibitory activity against PAK1 and proliferation of cancer cell lines. The key quantitative metrics are summarized in the table below.

Parameter	Value	Description	Reference
PAK1 Inhibition (IC50)	8.37 $\mu$ M	Half-maximal inhibitory concentration against PAK1 kinase activity.	[1]
Anti-proliferative Activity (IC50)	40.16 $\mu$ M	Half-maximal inhibitory concentration against the MDA-MB-231 breast cancer cell line after 48 hours of treatment.	[1]
PAK1 Inhibition (ZMF-10) (IC50)	174 nM	Half-maximal inhibitory concentration against PAK1 kinase activity for the synthesized compound ZMF-10.	
Anti-proliferative Activity (ZMF-10) (IC50)	3.48 $\mu$ M	Half-maximal inhibitory concentration against the MDA-MB-231 breast cancer cell line after 48 hours of treatment with ZMF-10.	

## Experimental Protocol: In Silico Molecular Docking

While the precise parameters for the initial high-throughput virtual screening that identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold of **ZINC194100678** are not publicly detailed, a representative, structure-based molecular docking protocol can be constructed based on common practices in the field for similar inhibitor-kinase interactions.

Objective: To predict the binding conformation and estimate the binding affinity of **ZINC194100678** within the ATP-binding site of the PAK1 kinase domain.

Materials:

- Protein Structure: Crystal structure of the human PAK1 kinase domain. A suitable structure, such as PDB ID: 2HY8, can be obtained from the Protein Data Bank.
- Ligand Structure: 3D structure of **ZINC194100678**, which can be retrieved from the ZINC database.
- Molecular Docking Software: A widely used docking program such as AutoDock Vina or Glide.
- Visualization Software: A molecular graphics system like PyMOL or Chimera for visual analysis of the docking results.

Methodology:

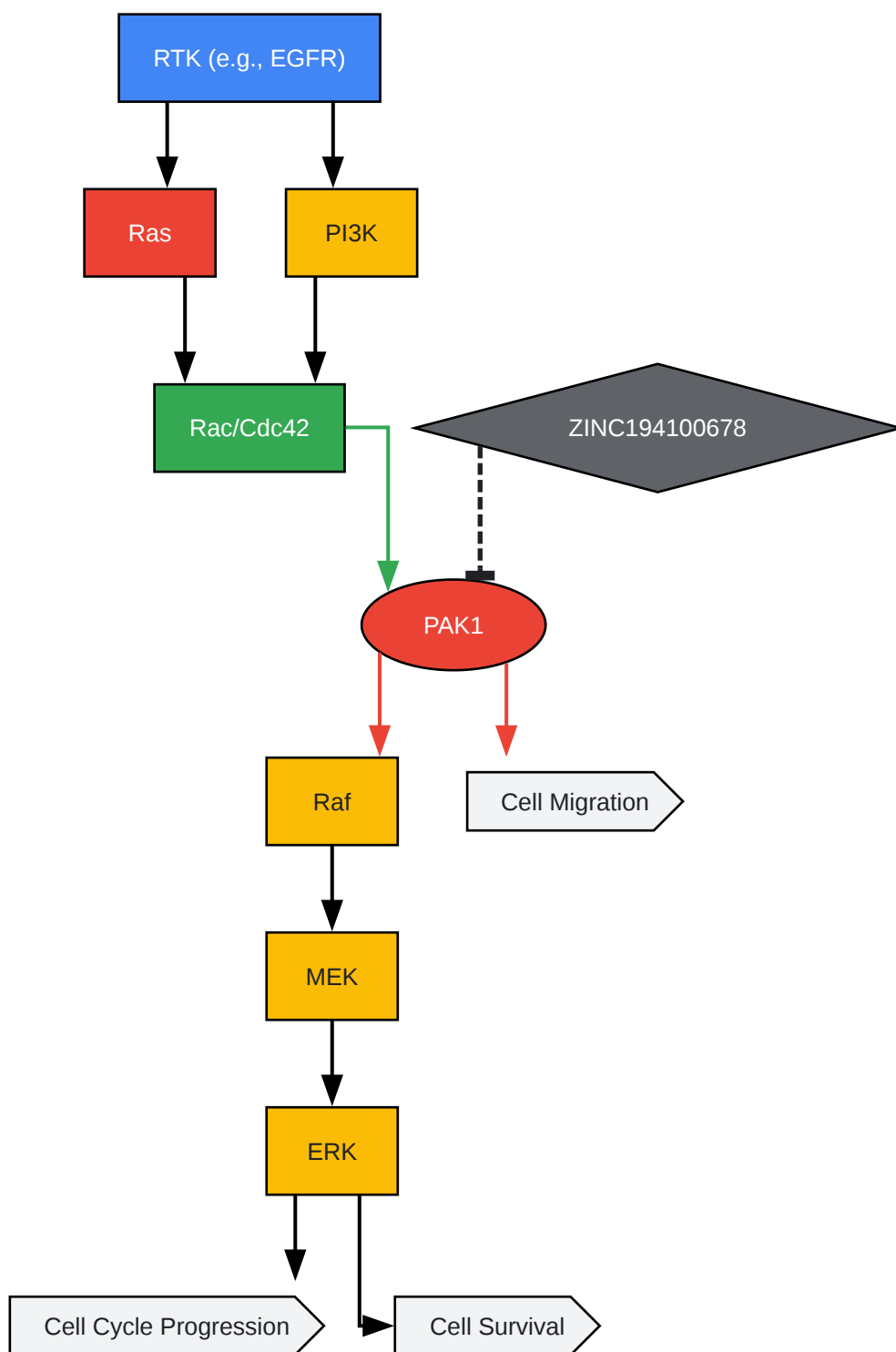
- Protein Preparation:
  - Load the PAK1 crystal structure (e.g., PDB ID: 2HY8) into a molecular modeling environment.
  - Remove all water molecules and any co-crystallized ligands or ions.
  - Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as CHARMM or AMBER.
  - Define the binding site (grid box) around the ATP-binding pocket, typically encompassing the hinge region and key interacting residues.
- Ligand Preparation:
  - Obtain the 3D structure of **ZINC194100678**.
  - Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

- Define the rotatable bonds to allow for conformational flexibility during docking.
- Molecular Docking:
  - Perform the docking simulation using the prepared protein and ligand files with the defined grid box.
  - The docking algorithm will explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
  - Generate a set of top-ranked binding poses for further analysis.
- Analysis of Results:
  - Visualize the predicted binding poses of **ZINC194100678** within the PAK1 active site.
  - Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
  - Compare the binding energy scores of the different poses to identify the most favorable conformation.

## Signaling Pathways and Logical Relationships

### PAK1 Signaling Pathway in Cancer

PAK1 is a key signaling node in various cancers, including breast cancer. Its activation, often downstream of receptor tyrosine kinases (RTKs) and small GTPases like Rac and Cdc42, leads to the phosphorylation of numerous substrates involved in cell proliferation, survival, and motility. In the context of MDA-MB-231 breast cancer cells, the PI3K/PAK1/ERK signaling pathway has been implicated in promoting cell migration.

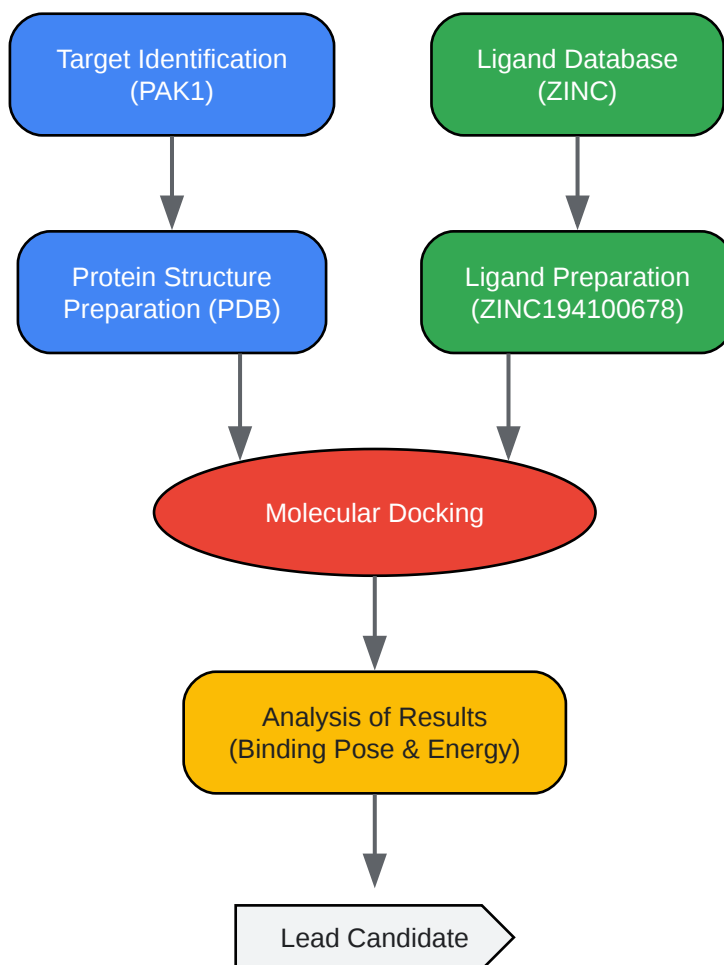


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*PAK1 Signaling Cascade in Cancer.*

## Experimental Workflow for In Silico Docking

The process of identifying and evaluating a potential drug candidate like **ZINC194100678** through in silico methods follows a structured workflow. This begins with target identification and culminates in the detailed analysis of the predicted protein-ligand interactions.

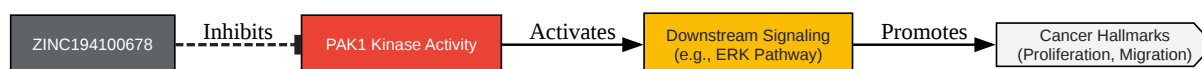


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*In Silico Docking Workflow.*

## Logical Relationship of Inhibition

The therapeutic hypothesis for **ZINC194100678** is based on the logical relationship between its inhibition of PAK1 and the downstream cellular effects observed in cancer cells. By blocking the kinase activity of PAK1, **ZINC194100678** disrupts the signaling cascades that promote cancer cell proliferation and migration.



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### *Inhibition Mechanism of Action.*

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## References

- 1. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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